2-{[4-(4-FLUOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE
Description
This compound is a sulfonamide-containing acetamide derivative with a 1,3-oxazole core. Its structure features:
- A 4-fluorobenzenesulfonyl group at position 4 of the oxazole ring, contributing electron-withdrawing properties.
- A phenyl group at position 2 of the oxazole, enhancing aromatic stacking interactions.
- A sulfanyl-acetamide side chain at position 5, linked to a 2-methoxyphenyl group, which modulates solubility and target binding.
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O5S2/c1-31-20-10-6-5-9-19(20)26-21(28)15-33-24-23(27-22(32-24)16-7-3-2-4-8-16)34(29,30)18-13-11-17(25)12-14-18/h2-14H,15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAQQAURXPVIMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-FLUOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps. One common method starts with the preparation of 4-fluorobenzenesulfonyl chloride, which is then reacted with 2-phenyl-1,3-oxazole-5-thiol under controlled conditions to form the intermediate compound. This intermediate is further reacted with N-(2-methoxyphenyl)acetamide to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-FLUOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorobenzenesulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol derivatives.
Scientific Research Applications
2-{[4-(4-FLUOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[4-(4-FLUOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Electronic and Steric Effects
Pharmacokinetic Properties
- Lipophilicity : The brominated analog (ZINC2721714) has a higher logP value (predicted: ~4.2) due to bromine’s hydrophobicity, whereas the target compound (predicted logP: ~3.8) may exhibit better aqueous solubility, critical for oral bioavailability .
- Methoxy Group Impact: The 2-methoxyphenyl moiety in the target compound and ZINC2721714 enhances hydrogen-bonding capacity compared to non-substituted aryl groups, as seen in simpler acetamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
